Product packaging for 16(S)-Iloprost(Cat. No.:CAS No. 74843-14-4)

16(S)-Iloprost

Cat. No.: B032109
CAS No.: 74843-14-4
M. Wt: 360.5 g/mol
InChI Key: HIFJCPQKFCZDDL-ITQKTNNISA-N
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Description

The Significance of Stereochemistry in Prostacyclin Analogues and Iloprost (B1671730)

Stereochemistry, the study of the spatial arrangement of atoms within molecules, holds critical importance in pharmaceutical science, influencing drug design, development, and efficacy mims.commdwiki.orgzhanggroup.org. In the context of prostacyclin analogues, the precise three-dimensional orientation of functional groups dictates their interaction with biological targets, such as receptors and enzymes, thereby determining their pharmacological profile mims.commdwiki.org. Iloprost, a chemically stable synthetic analogue of natural prostacyclin (PGI2), exemplifies this significance. While PGI2 is short-lived, Iloprost offers a more stable alternative, mimicking its biological actions, including vasodilation and platelet aggregation inhibition nih.govncats.iouni.lunih.gov. The efficacy of such analogues is intrinsically linked to their stereochemical configuration, as even subtle differences in spatial arrangement can lead to profound variations in potency and receptor binding mims.comzhanggroup.org.

Differentiation of Iloprost Diastereoisomers: 16(R) and 16(S) Configurations

Iloprost possesses six asymmetric carbon centers, with one specific carbon at position 16 (also referred to as position 4 in some nomenclature systems) exhibiting both (R) and (S) configurations ncats.iouni.lu. This results in two primary diastereoisomers: 16(R)-Iloprost and 16(S)-Iloprost. Commercial preparations of Iloprost typically consist of a mixture of these two diastereoisomers, often in an approximate 53:47 ratio of 4R to 4S isomers nih.govncats.iouni.lu.

Research has consistently demonstrated a significant difference in the biological potency and receptor binding characteristics between these two isomers. The this compound (or 4S isomer) is markedly more potent than its 16(R)-Iloprost (or 4R isomer) counterpart in mediating key pharmacological effects. For instance, the 16(S) isomer has been shown to be approximately 20 times more potent than the 16(R) isomer in inhibiting collagen-induced platelet aggregation. Furthermore, in in vitro comparisons, the 4S-Iloprost isomer exhibited approximately three times greater potency than the Iloprost mixture itself, while the 4R-Iloprost isomer was about four times less potent, particularly concerning vasodilatory effects ncats.io. Generally, the 4R diastereoisomer is considered 10 to 20-fold less potent than the 4S isomer in both vasodilation and platelet inhibition activities.

Binding studies further elucidate these differences. The this compound isomer demonstrates a significantly higher binding affinity to platelet membrane receptors, with a dissociation constant (Kd) of 13.4 nM, compared to the 16(R)-Iloprost isomer's Kd of 288 nM. This suggests that the 16(S) form possesses a more favorable orientation for fitting into the receptor, contributing to its superior biological activity.

Table 1: Comparison of this compound and 16(R)-Iloprost Potency and Binding Affinity

PropertyThis compound (4S Isomer)16(R)-Iloprost (4R Isomer)Reference
Platelet Aggregation Inhibition (relative potency vs. 16(R))20 times more potent1 time (baseline)
Vasodilatory Effects (relative potency vs. Iloprost mixture)Approx. 3 times more potentApprox. 4 times less potent ncats.io
Overall Pharmacological Activity (relative potency vs. 4S)1 time (baseline)10 to 20-fold less potent
Platelet Receptor Binding (Kd)13.4 nM288 nM

Historical Context of Iloprost Isomer Research and Development

The development of Iloprost emerged from the need for more stable prostacyclin analogues to overcome the inherent instability and short half-life of natural PGI2. Early research into carbacyclin (B161070) derivatives, which form the structural basis of Iloprost, laid the groundwork for its synthesis and understanding of its chemical and biochemical properties. Iloprost was developed by the pharmaceutical company Schering AG and is currently marketed by Bayer Schering Pharma AG in the European Union and Actelion Pharmaceuticals in the US.

Rationale for Focusing on the Iloprost S-Isomer in Advanced Prostanoid Science

The compelling rationale for focusing on the Iloprost S-isomer in advanced prostanoid science stems directly from its superior pharmacological potency and receptor binding affinity compared to the R-isomer. As detailed in Section 1.2, the 16(S) isomer is significantly more effective in inducing vasodilation and inhibiting platelet aggregation, which are the primary therapeutic actions of Iloprost nih.govncats.iouni.lunih.gov.

In drug development, isolating and developing a single, highly active enantiomer or diastereomer is a common strategy to potentially enhance efficacy and streamline the pharmacological profile of a drug zhanggroup.org. By concentrating on the this compound, researchers aim to maximize the desired therapeutic effects while potentially minimizing any contribution from the less active 16(R) isomer. This approach aligns with regulatory pushes for the development of the this compound as a distinct medicinal active ingredient. The ability to synthesize this compound in a stereocontrolled manner further supports this focus, enabling the production of a purer, more potent compound for advanced research and potential clinical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O4 B032109 16(S)-Iloprost CAS No. 74843-14-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15-,17-,18+,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFJCPQKFCZDDL-ITQKTNNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20225814
Record name Iloprost S-isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20225814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74843-14-4
Record name Iloprost S-isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074843144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iloprost S-isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20225814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ILOPROST S-ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45U5P0UB24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Mechanisms of Action of Iloprost S Isomer

Elucidation of Iloprost (B1671730) S-Isomer's Interaction with Prostanoid Receptors

The physiological effects of Iloprost S-isomer are primarily mediated through its interaction with prostanoid receptors, a family of G-protein coupled receptors. Its therapeutic efficacy is intrinsically linked to its binding affinity and selectivity for these receptors.

Primary Binding Affinity and Selectivity for the IP Receptor

Iloprost demonstrates a high binding affinity for the prostacyclin receptor (IP receptor). bohrium.comresearchgate.net While it is a potent agonist at the IP receptor, it is not entirely selective and can interact with other prostanoid receptors, albeit with lower affinity. nih.govguidetopharmacology.org Studies have shown that Iloprost also binds to the EP1 receptor with high affinity. bohrium.comresearchgate.net This lack of high selectivity means that Iloprost can also activate EP1 receptors, which are coupled to Gq and signal through increased intracellular calcium. nih.gov The interaction with multiple receptor types may contribute to its broad pharmacological profile.

Comparative Agonist Activity of Iloprost S-Isomer versus Iloprost R-Isomer at the IP Receptor

The stereochemistry of Iloprost significantly influences its biological activity. The 16(S)-isomer of Iloprost is substantially more potent than the 16(R)-isomer. nih.gov Research comparing the two isomers has revealed that the S-isomer is approximately 20 times more potent in inhibiting collagen-induced platelet aggregation. nih.gov

This difference in potency is directly related to their binding characteristics at the platelet IP receptor. nih.gov The S-isomer exhibits a much higher binding affinity, as indicated by a lower dissociation constant (Kd). nih.gov The more favorable orientation of the S-isomer allows for a better fit into the receptor channel, leading to a significantly higher association rate compared to the R-isomer. nih.gov

ParameterIloprost S-IsomerIloprost R-Isomer
Potency (vs. R-isomer)~20-fold higher-
Kd (nM)13.4288
Bmax (fmol/mg protein)665425
Association Rate (s⁻¹)0.0360.001

Investigating Activation of Adenylyl Cyclase via Gsα Pathway by Iloprost S-Isomer

Upon binding to the IP receptor, Iloprost initiates a signaling cascade that involves the activation of adenylyl cyclase. The IP receptor is coupled to the stimulatory G-protein, Gs. nih.govnih.gov Agonist binding, such as with Iloprost, leads to the activation of the Gsα subunit. researchgate.net This activated subunit, in turn, stimulates adenylyl cyclase, an enzyme responsible for converting adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.govresearchgate.net

Role of Increased Cyclic AMP Production Mediated by Iloprost S-Isomer

The stimulation of adenylyl cyclase by the Iloprost S-isomer-IP receptor complex leads to a significant increase in intracellular levels of the second messenger, cyclic AMP (cAMP). nih.govnih.govnih.gov This elevation in cAMP is a crucial step in mediating the downstream effects of Iloprost. nih.govresearchgate.net For instance, in vascular smooth muscle cells, increased cAMP levels are associated with vasodilation. nih.gov Functional assays have confirmed that Iloprost potently elevates cAMP levels in cells expressing the human IP receptor. researchgate.net

Downstream Signaling Cascades Influenced by Iloprost S-Isomer

The rise in intracellular cAMP concentration triggers further downstream signaling events, primarily through the activation of protein kinases.

Protein Kinase A (PKA) Activation and its Implications

The primary effector of cAMP within the cell is Protein Kinase A (PKA). nih.govresearchgate.net The binding of cAMP to the regulatory subunits of PKA leads to the release and activation of its catalytic subunits. Activated PKA then phosphorylates various substrate proteins within the cell, leading to a cascade of events that ultimately produce the physiological responses attributed to Iloprost, such as smooth muscle relaxation and inhibition of platelet aggregation. researchgate.net The activation of the cAMP-PKA pathway is a central mechanism for the therapeutic effects of Iloprost. researchgate.net

Modulation of Intracellular Calcium Homeostasis by Iloprost S-Isomer

Iloprost S-isomer plays a significant role in modulating intracellular calcium (Ca2+) homeostasis, a critical process in cellular signaling and function. mdpi.com Research indicates that iloprost can influence Ca2+ entry into cells, likely by acting on potential-operated Ca2+ channels. nih.gov In studies on rabbit isolated vascular segments, iloprost demonstrated an ability to inhibit the contractile effects of external Ca2+ in a Ca2+ free and high potassium (K+) medium, suggesting a modulatory effect on calcium influx. nih.gov

Mechanistic studies in platelets have shown that iloprost concentration-dependently antagonizes the elevation of cytoplasmic Ca2+ induced by agonists. nih.gov This effect is linked to the activation of protein kinase A (PKA), which is stimulated by increased cyclic AMP (cAMP) levels following the binding of iloprost to prostacyclin (IP) receptors. nih.govpatsnap.com The activation of PKA leads to downstream effects that help regulate calcium levels. patsnap.com Furthermore, iloprost has been observed to stimulate calcium influx in cells expressing EP1 receptors, a Gq-coupled receptor that signals via increased intracellular calcium. nih.govnih.gov This highlights a dual role for iloprost, where its net effect on calcium homeostasis can depend on the specific receptor subtypes present in the target tissue. Perturbations in intracellular calcium levels can have significant inhibitory effects on cellular processes like autophagy at the stage of autophagosome expansion and closure. ox.ac.uk

Potential Involvement of Other G-Protein Coupled Receptors (e.g., EP2, DP1)

While iloprost is primarily recognized as a prostacyclin (IP) receptor agonist, research has revealed its interaction with other G-protein coupled prostanoid receptors. patsnap.comdrugbank.com Specifically, iloprost exhibits very low binding affinity for the prostaglandin (B15479496) E2 receptor subtype EP2 and the prostaglandin D2 receptor subtype DP1. nih.gov Both the IP, EP2, and DP1 receptors are coupled to the Gs protein, which stimulates adenylate cyclase, leading to an increase in intracellular cAMP. nih.govresearchgate.net

In contrast to iloprost, the prostacyclin analogue treprostinil (B120252) shows high affinity for DP1 and EP2 receptors in addition to the IP receptor. nih.gov Activation of all three of these receptors—IP, DP1, and EP2—can result in the vasodilatation of human pulmonary arteries. nih.gov Although iloprost's direct activity at EP2 and DP1 receptors is minimal, understanding the broader landscape of prostanoid receptor activation is crucial, as different analogues possess varied binding profiles that can lead to distinct pharmacological actions. nih.gov

Binding Affinity and Functional Activity of Iloprost at Various Prostanoid Receptors

This table summarizes the binding affinity (Ki) and functional activity (EC50) of Iloprost at different human prostanoid receptors. Lower values indicate higher affinity and potency.

ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Primary Signaling Pathway
IP3.90.37 (cAMP elevation)Gs (↑ cAMP)
EP11.10.3 (Calcium influx)Gq (↑ Ca2+)
EP2Very Low AffinityLow ActivityGs (↑ cAMP)
DP1Very Low AffinityLow ActivityGs (↑ cAMP)
EP3Low AffinityLow ActivityGi/Gq

Data sourced from research on human prostanoid receptors expressed in cell lines. nih.gov

Investigation of Iloprost S-Isomer's Effects on EP1 and EP3 Receptors and Counteracting Mechanisms

Iloprost is not entirely selective for the IP receptor and demonstrates significant activity at the prostaglandin E2 receptor subtype EP1. nih.gov Studies have shown that iloprost has a high binding affinity for the EP1 receptor, comparable to its affinity for the IP receptor. nih.gov The EP1 receptor is coupled to the Gq protein, and its activation leads to an increase in intracellular calcium, which typically provokes vasoconstriction. nih.govnih.gov This constrictive effect mediated by EP1 activation may counteract the vasodilation produced by IP receptor stimulation. nih.gov The dual agonistic action on both IP and EP1 receptors explains certain complex vascular responses to iloprost. nih.gov

The involvement of the EP1 receptor has been demonstrated in studies where the EP1 receptor antagonist AH 6809 was found to dramatically increase the vasodilatory efficacy of intravenous iloprost in perfused rabbit lungs. nih.gov This suggests that the simultaneous activation of the EP1 receptor can temper the primary vasodilatory effect of iloprost mediated by the IP receptor. nih.gov

Cellular and Molecular Effects of Iloprost S-Isomer Action

Regulation of Endothelial Cell Function and Integrity

Iloprost S-isomer exerts significant regulatory effects on endothelial cells (ECs), contributing to vascular health and integrity. nih.govumich.edu One of its key actions is the stabilization of endothelial adherens junctions, which are critical for maintaining the barrier function of the endothelium. nih.govumich.edu In dermal ECs from patients with systemic sclerosis (SSc), where these junctions are disrupted, iloprost was shown to increase the clustering of VE-cadherin at the junctions, restoring their integrity. nih.govumich.edu This stabilization leads to reduced monolayer permeability and enhanced barrier function. nih.gov

Furthermore, iloprost has demonstrated the ability to down-regulate the expression of adhesion molecules on the surface of endothelial cells. nih.gov Specifically, it can reduce the stimulated expression of Intercellular Adhesion Molecule-1 (ICAM-1) and E-selectin, which are involved in the adhesion of lymphocytes to the endothelium. nih.gov This modulation of cellular interactions suggests that iloprost can attenuate inflammatory responses associated with endothelial activation. nih.gov Iloprost also promotes angiogenesis, as evidenced by increased tubulogenesis in Matrigel assays, and blocks endothelial-to-mesenchymal transition (EndoMT), a process implicated in fibrosis. nih.govumich.edu These long-lasting effects on junctional stability and cellular function provide a mechanistic basis for its therapeutic use in vascular disorders. nih.gov

Effects of Iloprost on Endothelial Cell Function

This table summarizes the observed effects of Iloprost on various aspects of endothelial cell biology and function.

Endothelial ParameterEffect of IloprostAssociated Molecular Change
Barrier IntegrityIncreased / RestoredIncreased VE-cadherin clustering at junctions
PermeabilityDecreasedStabilization of adherens junctions
Lymphocyte AdhesionDecreasedReduced expression of ICAM-1 and E-selectin
Angiogenesis (Tubulogenesis)IncreasedNot specified
Endothelial-to-Mesenchymal Transition (EndoMT)Blocked / ReducedReduced expression of mesenchymal markers (e.g., COL1A1, ACTA2)

Data compiled from studies on human dermal and pulmonary microvascular endothelial cells. nih.govumich.edunih.gov

Impact on Platelet Aggregation and its Contribution to Therapeutic Efficacy

A primary and well-documented pharmacological effect of Iloprost S-isomer is the potent inhibition of platelet aggregation. drugbank.comnih.govnih.gov This action mimics that of natural prostacyclin (PGI2). patsnap.com Iloprost inhibits platelet function in a concentration-dependent manner, affecting multiple stages of the activation process. nih.gov It has been shown to inhibit agonist-induced P-selectin exposure, integrin αIIbβ3 activation, ATP release, platelet spreading, and clot retraction. nih.gov

The mechanism underlying this anti-platelet effect involves the activation of the IP receptor on the platelet surface. patsnap.com This triggers the Gs protein-adenylate cyclase pathway, leading to a rise in intracellular cAMP levels and subsequent activation of PKA. nih.govpatsnap.com PKA activation, in turn, antagonizes the agonist-induced decline in its activity and the rise in cytoplasmic calcium, thereby attenuating platelet activation and aggregation. nih.gov By effectively inhibiting platelet aggregation, iloprost reduces the risk of thrombosis, which is a key component of its therapeutic efficacy in peripheral vascular disease and pulmonary arterial hypertension. patsnap.comnih.govnih.gov

Cytoprotective Mechanisms of Iloprost S-Isomer

Iloprost S-isomer possesses significant cytoprotective properties, although the exact mechanisms are not fully elucidated. drugbank.comnih.gov It has been shown to attenuate tissue injury induced by ischemia. drugbank.comnih.gov The proposed mechanisms for this cytoprotective effect are multifaceted and include the preservation of mitochondrial function and a reduction in oxidative stress. drugbank.comnih.gov

Studies suggest that iloprost may exert its protective effects by decreasing the outflow of catecholamines from sympathetic nerve terminals. drugbank.comnih.gov Additionally, it has been linked to the modulation of oxidative stress markers. mdpi.com In human pulmonary microvascular endothelial cells, iloprost was found to attenuate the increase in reactive oxygen species (ROS) production induced by sera from scleroderma patients. mdpi.com This antioxidant effect may contribute to its clinical benefits by protecting cells from oxidative damage. mdpi.com Other suggested mechanisms include the stabilization of cell membranes and a decrease in neutrophil accumulation at sites of injury. drugbank.com

Anti-Inflammatory Pathways Modulated by Iloprost S-Isomer

Iloprost S-isomer has been shown to modulate the inflammatory response by down-regulating the expression of the alpha M beta 2 integrin (also known as Mac-1 or CD11b/CD18) on the surface of phagocytes, which include neutrophils and monocytes. nih.gov This integrin plays a critical role in the interaction between leukocytes and the endothelium, a key step in the inflammatory process and thrombosis. nih.gov

A double-blind, controlled study involving patients with peripheral arterial occlusive disease (PAOD) and systemic sclerosis (SSc) demonstrated that iloprost infusion led to a significant decrease in the expression of the alpha M beta 2 integrin adhesion receptor on both neutrophils and monocytes after just 6 hours of treatment. nih.gov This reduction in integrin expression was accompanied by a lower release of superoxide (B77818) anion from these cells. nih.gov Another study confirmed that iloprost reduces inflammatory system activation by decreasing alpha M beta 2 integrin expression on the phagocyte membrane. nih.gov

Iloprost S-isomer has been found to modulate the levels of the pro-inflammatory chemokine CXCL10 (also known as IP-10) in the context of systemic sclerosis (SSc). nih.govfrontiersin.orgnih.gov CXCL10 is associated with disease progression and a worse prognosis in SSc. nih.govnih.gov It is released by endothelial cells and fibroblasts and contributes to the inflammatory environment characteristic of the disease. nih.govnih.gov

In vitro studies have shown that iloprost can significantly decrease the secretion of CXCL10 from human endothelial cells and dermal fibroblasts that have been activated with pro-inflammatory cytokines such as IFNγ and TNFα. frontiersin.orgnih.gov This effect of iloprost on CXCL10 release from local tissues like blood vessels is thought to be a beneficial mechanism in the early stages of SSc. nih.gov

Furthermore, in vivo data from SSc patients receiving iloprost therapy showed lower serum levels of CXCL10 compared to untreated patients. nih.govfrontiersin.orgnih.gov These findings suggest that in addition to its well-known vasodilatory effects, iloprost can counteract the release of CXCL10 at both the local vascular and dermal levels, as well as systemically. nih.govfrontiersin.orgnih.gov

Interaction with NF-kB Signaling

Iloprost S-isomer has been shown to interact with the nuclear factor-kappaB (NF-κB) signaling pathway, a critical regulator of inflammatory responses. Research indicates that iloprost can down-regulate the expression of certain proteins by inhibiting the activation of NF-κB. nih.gov In studies using lipopolysaccharide (LPS)-stimulated macrophages, iloprost, a stable prostacyclin analogue, prevented the activation of NF-κB, which is a necessary transcription factor for the induction of inducible nitric oxide synthase (iNOS). nih.gov The mechanism of this inhibition involves blocking the degradation of IκBα (inhibitor of kappa B-alpha) in the cytosol. nih.gov This action prevents the subsequent nuclear translocation of the NF-κB subunits p50 and p65, thereby halting the signaling cascade that leads to the expression of pro-inflammatory genes. nih.gov

Iloprost's Mechanism of NF-κB Inhibition

Molecular TargetEffect of IloprostConsequenceSource
IκBα DegradationBlockedIκBα remains in the cytosol, bound to NF-κB. nih.gov
NF-κB Subunit Translocation (p50 & p65)BlockedNF-κB cannot move into the nucleus. nih.gov
NF-κB ActivationInhibitedPrevents transcription of target inflammatory genes (e.g., iNOS). nih.gov
PPARγ Binding and Suppression of NF-kB

Peroxisome proliferator-activated receptors (PPARs) are transcription factors involved in metabolic and inflammatory pathways. nih.gov While the activation of PPARγ is known to suppress NF-κB activation and its associated inflammatory effects, structural and functional studies indicate that Iloprost S-isomer acts as a selective dual agonist for PPARα and PPARδ, but does not bind to PPARγ. nih.govresearchgate.net The inactivity of iloprost towards PPARγ is a key aspect of its molecular selectivity, determined by specific amino acid residues within the ligand-binding pocket of the PPAR subtypes. nih.gov Therefore, the suppression of NF-κB by iloprost is not mediated through direct binding and activation of the PPARγ receptor. nih.govnih.gov

Effects on Fibrosis and Extracellular Matrix Remodeling

Iloprost S-isomer demonstrates significant anti-fibrotic effects, playing a role in reversing established fibrosis and remodeling the extracellular matrix (ECM). nih.goversnet.org Its mechanisms involve both preventing the synthesis of new collagen and increasing the turnover and degradation of existing collagen. ersnet.org These effects are particularly relevant in cardiac fibrosis, where iloprost has been shown to reduce collagen deposition in a load-independent manner. ersnet.org

Reduction of Transforming Growth Factor (TGF)-β1-induced Connective Tissue Growth Factor Expression

A key mechanism for iloprost's anti-fibrotic activity is its ability to suppress the expression of Connective Tissue Growth Factor (CTGF), a pro-fibrotic cytokine that acts downstream of Transforming Growth Factor (TGF)-β. nih.gov In vitro studies on cardiac fibroblasts have shown that iloprost reduces TGF-β1-induced CTGF expression. nih.goversnet.org This effect is mediated through the elevation of intracellular cyclic AMP (cAMP) and is dependent on protein kinase A. ersnet.orgnih.gov In dermal fibroblasts from scleroderma patients, iloprost not only blocks the induction of CTGF by TGF-β but also reduces basal CTGF secretion. nih.gov While the treatment may not completely normalize CTGF levels, it induces a significant reduction, which is associated with decreased collagen synthesis. ersnet.orgnih.gov

Inhibition of Cardiac Fibroblast Activation and Migration

The transformation of fibroblasts into myofibroblasts is a critical event in the development of fibrosis. ersnet.org Iloprost has been shown to inhibit this process. ersnet.org It reduces the activation and migration of cardiac fibroblasts that are typically induced by TGF-β1. nih.goversnet.org Myofibroblasts are characterized by the expression of α-smooth muscle actin (α-SMA), and iloprost-treated cardiac fibroblasts exhibit significantly less expression of α-SMA when stimulated with TGF-β1. ersnet.org This inhibition prevents the development of the contractile, collagen-producing myofibroblast phenotype. ersnet.org

Summary of Iloprost's Anti-Fibrotic Actions

Target/ProcessEffect of IloprostUnderlying MechanismSource
CTGF ExpressionReducedBlocks TGF-β1-induced expression in a protein kinase A-dependent manner. nih.goversnet.org
Procollagen mRNADecreasedReduces TGF-β1-induced expression, leading to less collagen synthesis. nih.goversnet.org
Fibroblast ActivationInhibitedLowers expression of α-smooth muscle actin (α-SMA). ersnet.org
Fibroblast MigrationInhibitedPrevents movement of fibroblasts in response to TGF-β1. nih.goversnet.org
MMP-9 Expression & ActivityInducedPromotes gene expression and activity, leading to collagen degradation. nih.goversnet.org
Induction of Metalloproteinase-9 Gene Expression and Activity

In addition to suppressing fibrotic pathways, iloprost actively promotes the breakdown of the extracellular matrix. It has been found to significantly induce the gene expression and activity of Matrix Metalloproteinase-9 (MMP-9). nih.goversnet.org MMP-9 is an enzyme that degrades components of the extracellular matrix, including collagen. mdpi.comresearchgate.net By increasing MMP-9, iloprost enhances collagen turnover, contributing to the reversal of established fibrosis. nih.goversnet.org This dual action of preventing collagen synthesis and promoting its degradation underscores its potent effect on extracellular matrix remodeling. ersnet.org

Enhancement of Autophagy Genes Associated with Collagen Degradation

The interplay between Iloprost S-isomer, autophagy, and collagen degradation is a complex area of research, primarily explored in the context of fibrotic diseases where excessive collagen deposition is a key pathological feature. science.govnih.gov Fibrosis results from an imbalance between the synthesis and degradation of extracellular matrix components, particularly fibrillar collagen. science.gov Autophagy is a fundamental cellular process for degrading and recycling cytoplasmic contents, and its dysregulation has been implicated in various fibrotic conditions. nih.gov

Research into airway remodeling in asthma has identified an association between the expression of autophagy-related genes, such as Autophagy-Related 5 (ATG5), and the expression of various collagens. nih.govnih.gov This suggests that autophagy pathways may be involved in the processes that regulate collagen deposition. nih.govnih.gov The precise nature of this relationship is intricate; in some experimental models of pulmonary fibrosis, deficient autophagy enhanced the fibrotic process, whereas in other cell types, suppressing autophagy led to a reduction in collagen expression. nih.gov

While direct evidence showing that Iloprost S-isomer enhances specific autophagy genes to promote collagen degradation is not yet established, its effects on collagen metabolism have been observed. Studies have demonstrated that iloprost can attenuate the activation of collagen synthesis that is induced by pro-fibrotic factors. mdpi.comnih.govnih.gov Furthermore, iloprost treatment has been shown to increase the activity of mediators involved in the degradation of the extracellular matrix, such as metalloproteinase-9 (MMP-9). mdpi.com Matrix metalloproteinases are a family of enzymes that are principal actors in the cleavage and degradation of collagen fibers. nih.govimrpress.com

A potential mechanism linking iloprost to these effects could be its antioxidant properties. mdpi.comresearchgate.net Iloprost is known to reduce oxidative stress, and reactive oxygen species (ROS) are significant regulators of the autophagy process. mdpi.comnih.govnih.gov By modulating the cellular redox state, iloprost may influence autophagy pathways that, in turn, affect the expression and activity of enzymes like MMPs, thereby influencing the net degradation of collagen.

FindingAssociated Molecule/ProcessObserved Effect of IloprostReference
Modulation of Collagen SynthesisType I CollagenAttenuates oxidative stress-dependent activation of collagen synthesis. mdpi.comnih.govnih.gov
ECM DegradationMetalloproteinase-9 (MMP-9)Associated with increased activity of ECM degradation mediators. mdpi.com
Autophagy AssociationAutophagy-Related 5 (ATG5)ATG5 gene expression is positively correlated with collagen gene expression in refractory asthma, suggesting a complex link between autophagy and fibrosis. nih.govnih.gov
Antioxidant EffectReactive Oxygen Species (ROS)Reduces intracellular ROS levels; ROS are known regulators of autophagy. mdpi.comnih.govnih.gov

Investigation of Vasodilation Mechanisms by Iloprost S-Isomer

Iloprost is a synthetic analogue of prostacyclin (PGI2) that consists of two diastereoisomers; the 4S isomer, or Iloprost S-isomer, is reported to be the more potent form in mediating the dilation of blood vessels. drugbank.compatsnap.com Its primary pharmacological action is potent vasodilation, which it achieves through a multi-faceted mechanism of action targeting vascular smooth muscle cells. drugbank.comcvpharmacology.comnih.gov

Prostacyclin Receptor Activation and cAMP Pathway

The principal mechanism of Iloprost S-isomer-induced vasodilation begins with its binding to prostacyclin (IP) receptors on the surface of vascular smooth muscle cells. patsnap.comnih.gov The IP receptor is a G protein-coupled receptor (GPCR) that, upon activation, stimulates the Gs-protein pathway. cvpharmacology.comnih.gov This activation leads to the stimulation of the enzyme adenylate cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). patsnap.comnih.gov

The resulting increase in intracellular cAMP levels is a critical step in the signaling cascade. patsnap.comnih.gov Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various target proteins within the cell. patsnap.com A key target in vascular smooth muscle is myosin light chain kinase (MLCK). patsnap.comcvpharmacology.com PKA-mediated phosphorylation of MLCK leads to its inactivation, which prevents the phosphorylation of myosin light chains. patsnap.com This inhibition of myosin light chain phosphorylation is the final step that results in the relaxation of the smooth muscle, leading to vasodilation and an increase in blood flow. patsnap.comcvpharmacology.com

Role of Potassium Channels

A significant component of the vasodilatory effect of Iloprost S-isomer involves the activation of potassium (K+) channels in the membrane of vascular smooth muscle cells. nih.gov Experiments have confirmed the K+ channel opening properties of iloprost. nih.gov The opening of these channels allows for an efflux of K+ ions from the cell, causing the cell membrane to hyperpolarize (become more negative). nih.gov This hyperpolarization leads to the closure of voltage-dependent calcium (Ca2+) channels, reducing the influx of calcium that is necessary for muscle contraction and thereby promoting relaxation. nih.gov

Research has identified specific types of potassium channels that are involved:

ATP-sensitive potassium channels (K-ATP): Studies in isolated rat lungs demonstrated that the vasodilatory effects of iloprost were partially inhibited by glibenclamide, a K-ATP channel blocker. nih.govscispace.com

Calcium-activated potassium channels (K-Ca): The vasorelaxant effects of iloprost were also partially inhibited by the K-Ca channel blocker charybdotoxin. nih.govscispace.com The activation of K-Ca channels may be dependent on the cAMP-PKA pathway. nih.govnih.gov

Involvement of Nitric Oxide and Other Pathways

The role of nitric oxide (NO) in iloprost-induced vasodilation appears to be secondary or contributory rather than primary. Some animal studies have shown that L-NAME, an inhibitor of NO synthesis, can partially reduce the relaxant effects of iloprost. nih.govscispace.com However, a clinical study comparing intravenous iloprost and nitroglycerin found that plasma NO levels did not increase with iloprost administration, in contrast to the effects of nitroglycerin. hsforum.com Iloprost may, however, enhance the hypotensive effects of NO-donating drugs. drugbank.com

Further research has uncovered additional signaling components. The acute activation of K-Ca channels by prostacyclin analogues has been shown to be critically dependent on Peroxisome proliferator-activated receptor-β/δ (PPARβ/δ) acting as a rapid signaling factor. nih.gov Additionally, iloprost is not exclusively selective for the IP receptor and can activate other prostanoid receptors, such as the EP1 receptor, which could contribute to complex signaling interactions and phenomena like receptor desensitization with prolonged exposure. nih.gov

MechanismKey Molecules InvolvedEffectSupporting EvidenceReference
IP Receptor AgonismProstacyclin (IP) Receptor, Gs-proteinInitiates the primary signaling cascade for vasodilation.Iloprost is a stable PGI2 analogue that binds to IP receptors. patsnap.comcvpharmacology.comnih.gov
cAMP PathwayAdenylate Cyclase, cAMP, Protein Kinase A (PKA)Increases intracellular cAMP, leading to PKA activation.Activation of adenylate cyclase is a known consequence of IP receptor stimulation. patsnap.comcvpharmacology.comnih.gov
Smooth Muscle RelaxationMyosin Light Chain Kinase (MLCK)PKA inactivates MLCK, preventing muscle contraction.Inhibition of MLCK is a key mechanism for cAMP-mediated vasorelaxation. patsnap.comcvpharmacology.com
K+ Channel ActivationK-ATP channels, K-Ca channelsCauses membrane hyperpolarization, leading to vasorelaxation.Effects are partially inhibited by channel blockers like glibenclamide and charybdotoxin. nih.govnih.govscispace.com
Nitric Oxide (NO) PathwayNitric Oxide Synthase (NOS)Contributory role; may enhance effects of NO donors.Effects partially inhibited by L-NAME in some models; no increase in plasma NO in others. drugbank.comnih.govscispace.comhsforum.com
PPARβ/δ SignalingPPARβ/δMediates the acute activation of K-Ca channels.Silencing of PPARβ/δ prevents K-Ca activation by prostacyclin. nih.gov

Preclinical and Translational Research on Iloprost S Isomer

In Vitro Studies on Iloprost (B1671730) S-Isomer's Cellular Effects

In vitro research has been instrumental in elucidating the cellular and molecular mechanisms of Iloprost S-isomer. These studies have utilized various cell models to investigate its effects on cellular behavior, receptor interactions, and intracellular signaling cascades.

A variety of cell culture models have been employed to dissect the mechanisms of Iloprost S-isomer. Human cardiac fibroblasts are a key model for studying cardiac fibrosis. In these cells, Iloprost has been shown to counteract the pro-fibrotic effects of transforming growth factor-beta 1 (TGF-β1) by reducing the expression of connective tissue growth factor (CTGF) and procollagen. ersnet.org This anti-fibrotic effect is also associated with a decrease in the transformation of fibroblasts into myofibroblasts, which are critical for collagen synthesis and tissue remodeling. ersnet.org

Endothelial cells, particularly human pulmonary microvascular endothelial cells (HPMECs) and human umbilical vein endothelial cells (HUVECs), are used to study the vascular effects of Iloprost. In HPMECs, Iloprost has been observed to attenuate the production of reactive oxygen species (ROS) and collagen synthesis induced by sera from patients with systemic sclerosis. mdpi.com Studies using endothelial cells have also demonstrated that Iloprost can enhance endothelial barrier function and promote angiogenesis, effects that are mediated by strengthening cell-to-cell junctions. nih.gov Furthermore, Iloprost has been found to down-regulate the expression of adhesion molecules on endothelial cells, which can reduce the adhesion of lymphocytes and thereby modulate inflammatory responses. nih.gov

Receptor binding assays have been crucial in characterizing the interaction of Iloprost S-isomer with its target receptors, primarily the prostacyclin (IP) receptor. These studies have demonstrated that the 16(S) isomer of Iloprost is significantly more potent than the 16(R) isomer. nih.gov Equilibrium binding studies with platelet membrane receptors revealed that the S-isomer has a much higher affinity, with a dissociation constant (Kd) of 13.4 nM, compared to 288 nM for the R-isomer. nih.gov The maximum binding capacity (Bmax) for the S-isomer was also higher at 665 fmol/mg protein, versus 425 fmol/mg for the R-isomer. nih.gov

Kinetic analyses have further elucidated the differences between the two isomers. The association rate of the S-isomer with the platelet receptor was found to be 0.036 s⁻¹, which is 36 times faster than the 0.001 s⁻¹ rate observed for the R-isomer. nih.gov This substantial difference in association rate contributes to the higher binding affinity and greater biological activity of the S-isomer. nih.gov It is suggested that the stereochemistry of the S-isomer allows for a more favorable orientation and fit within the receptor channel. nih.gov

Receptor Binding and Kinetics of Iloprost Isomers
ParameterIloprost S-IsomerIloprost R-Isomer
Dissociation Constant (Kd)13.4 nM288 nM
Maximum Binding Capacity (Bmax)665 fmol/mg protein425 fmol/mg protein
Association Rate0.036 s⁻¹0.001 s⁻¹

The biological effects of Iloprost S-isomer are mediated through the activation of various intracellular signal transduction pathways following its binding to the IP receptor. A key signaling molecule involved is cyclic AMP (cAMP), which is activated downstream of the G-protein coupled IP receptor. The anti-fibrotic effects of Iloprost in human cardiac fibroblasts, for instance, are dependent on protein kinase A (PKA), a primary effector of cAMP. ersnet.org

The mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and JNK, and the PI3K/AKT pathway are also implicated in the cellular responses to Iloprost. nih.govnih.govnih.gov These pathways are crucial regulators of cell proliferation, differentiation, and survival. nih.govnih.gov While specific studies directly linking Iloprost S-isomer to STAT1 signaling are less common, the immunomodulatory effects observed in some studies suggest a potential for crosstalk with cytokine signaling pathways where STAT proteins are central.

Investigations into the changes in gene and protein expression following Iloprost S-isomer treatment have provided a broader understanding of its cellular impact. In human periodontal ligament cells, Iloprost has been shown to upregulate the mRNA levels of vascular endothelial growth factor (VEGF) and alpha-1 type I collagen (COL1), suggesting a role in promoting angiogenesis and matrix formation in this context. researchgate.net

In the context of cardiac fibrosis, Iloprost treatment of human cardiac fibroblasts exposed to TGF-β1 led to a decrease in the expression of pro-fibrotic genes such as CTGF and procollagens. ersnet.org Conversely, it significantly induced the expression and activity of metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of extracellular matrix, and increased the expression of genes associated with autophagy and collagen degradation. ersnet.org In a murine lung cancer model, intranasal Iloprost administration was found to reverse gene expression changes induced by a carcinogen, including increasing E-cadherin and PPARγ, and decreasing COX2 and Vimentin. nih.gov Furthermore, bulk RNA sequencing of biopsies from former smokers treated with inhaled iloprost suggested immunomodulatory effects and downregulation of cell proliferation pathways. nih.gov

In Vivo Animal Model Studies of Iloprost S-Isomer

In vivo studies using various animal models have been essential for evaluating the systemic effects of Iloprost S-isomer, particularly its impact on hemodynamics.

In conscious dogs, Iloprost administration led to a significant decrease in mean arterial blood pressure and total peripheral resistance, accompanied by an increase in cardiac output and heart rate. nih.gov In a canine model of heart failure, Iloprost acted as a potent arteriolar dilator, reducing total peripheral and pulmonary vascular resistance and increasing cardiac output. nih.gov

In a rat model of monocrotaline-induced pulmonary arterial hypertension, inhaled Iloprost reversed the increases in right ventricular pressure and pulmonary vascular resistance. nih.gov This was associated with a regression of right heart hypertrophy and a reduction in the muscularization of pulmonary arteries. nih.gov Systemic arterial pressure remained unaffected in this model. nih.gov

Hemodynamic Effects of Iloprost in Animal Models
Animal ModelParameterEffect of Iloprost
Conscious Dogs (Healthy)Mean Arterial Pressure-45%
Total Peripheral Resistance-55%
Cardiac Output+24%
Conscious Dogs (Heart Failure)Arterial Blood Pressure-31%
Total Peripheral Resistance-42%
Cardiac Output+29%
Rats (Pulmonary Hypertension)Right Ventricular PressureReversed increase
Pulmonary Vascular ResistanceReversed increase

Studies on Organ-Specific Effects (e.g., pulmonary, renal, gastrointestinal, cardiovascular)

Preclinical research has demonstrated the significant organ-specific effects of Iloprost, largely attributable to the S-isomer's potent vasodilatory properties.

Pulmonary: In animal models of pulmonary hypertension, inhaled Iloprost has been shown to selectively reduce pulmonary vascular resistance and pressure without significantly affecting systemic arterial pressure. nih.govnih.gov Studies in rats with monocrotaline-induced pulmonary arterial hypertension (PAH) revealed that inhaled Iloprost reversed the condition and the associated vascular structural remodeling. nih.gov This included a reduction in right ventricular pressure, pulmonary vascular resistance, right heart hypertrophy, and the degree of pulmonary artery muscularization. nih.gov Furthermore, Iloprost suppressed the increase in matrix metalloproteinase-2 and -9 activities and tenascin-C expression, which are involved in vascular remodeling. nih.gov In a study on pigs with acute hypoxia-induced pulmonary hypertension, inhaled Iloprost led to a 51% increase in cardiac output and a selective reduction in right ventricular afterload. nih.gov

Cardiovascular: Iloprost has demonstrated cytoprotective effects in the cardiovascular system. In animal models of ischemia-reperfusion injury, Iloprost administration preserved myocardial function. drugbank.com In patients with critical limb ischemia, Iloprost treatment has been associated with a reduction in major amputations and an improvement in survival rates. europeanreview.org

Renal and Gastrointestinal: While the primary focus of much research has been on the pulmonary and cardiovascular effects, the vasodilatory and anti-inflammatory properties of Iloprost suggest potential therapeutic applications in renal and gastrointestinal disorders characterized by ischemia and inflammation. However, more specific preclinical data on these organ systems is needed.

Investigation of Anti-Thrombotic and Anti-Inflammatory Actions in Animal Models

Iloprost S-isomer exhibits potent anti-thrombotic and anti-inflammatory properties, which have been investigated in various animal models.

Anti-Thrombotic Actions: As a prostacyclin analogue, Iloprost is a potent inhibitor of platelet aggregation. drugbank.comnih.gov The 16(S) isomer is significantly more potent in this regard than the 16(R) isomer, being 20 times more effective at inhibiting collagen-induced platelet aggregation. nih.gov This anti-platelet activity is a key component of its therapeutic effect in thrombotic diseases.

Anti-Inflammatory Actions: Iloprost has demonstrated significant anti-inflammatory effects by modulating the function of immune cells. nih.govnih.gov In studies on human monocyte-derived dendritic cells, Iloprost was found to inhibit the secretion of pro-inflammatory cytokines such as TNF-alpha, IL-6, IL-8, and IL-12p70, while enhancing the production of the anti-inflammatory cytokine IL-10. nih.gov This modulation of cytokine secretion leads to an altered T-cell priming capacity, promoting the induction of regulatory T cells. nih.gov Furthermore, Iloprost has been shown to inhibit the migration of mature dendritic cells. nih.gov In patients with systemic sclerosis, Iloprost reduced T cell and TNF-alpha production. nih.gov

Experimental Models of Disease and Iloprost S-Isomer Efficacy (e.g., pulmonary hypertension, peripheral arterial occlusive disease, critical limb ischemia)

The efficacy of Iloprost S-isomer has been evaluated in several experimental models of disease, demonstrating its therapeutic potential.

Pulmonary Hypertension: As previously mentioned, animal models of pulmonary hypertension have been crucial in demonstrating the efficacy of inhaled Iloprost. nih.govnih.gov In the monocrotaline-induced PAH model in rats, inhaled Iloprost not only improved hemodynamics but also reversed the underlying vascular remodeling. nih.gov

Peripheral Arterial Occlusive Disease (PAOD) and Critical Limb Ischemia (CLI): Iloprost has been studied in patients with severe PAOD and CLI. nih.govnih.gov In patients with intermittent claudication, Iloprost improved walking distance, an effect that persisted after treatment cessation. nih.gov In more severe cases of CLI, multicenter randomized studies have shown that Iloprost can reduce pain and ulcer size. nih.gov Furthermore, long-term follow-up of patients with CLI treated with Iloprost showed a significant reduction in the amputation rate of the ischemic limb. europeanreview.orgnih.gov

Comparative Studies with Other Prostanoids and Analogues

While direct preclinical comparative studies focusing solely on the Iloprost S-isomer versus other prostanoids are not extensively detailed in the provided search results, the unique properties of Iloprost as a stable prostacyclin analogue have been highlighted. nih.govresearchgate.net Its stability allows for both intravenous and inhaled administration, offering advantages over the short-lived native prostacyclin (epoprostenol). drugbank.comresearchgate.net The development of inhaled Iloprost has been a significant advancement in the therapy of PAH, offering a targeted delivery to the pulmonary vasculature with fewer systemic side effects compared to intravenous administration. researchgate.net

Biopharmaceutical Aspects and Isomeric Purity for Research Applications

The stereochemistry of Iloprost is a critical factor in its biological activity, making isomeric purity a crucial aspect for research and therapeutic applications.

Ensuring Stereochemical Purity for Iloprost S-Isomer Research

Ensuring the stereochemical purity of the Iloprost S-isomer is paramount for accurate and reproducible research. nih.gov The synthesis and purification of individual enantiomers are essential to study their distinct pharmacological properties. mdpi.com Methods such as preparative high-performance liquid chromatography (HPLC) are employed to separate and purify the isomers, removing related impurities. google.com The development of chiral HPLC methods allows for the verification of the optical purity of prostaglandin (B15479496) active ingredients. mdpi.com The starting material for synthesizing the enantiomeric forms of prostaglandins is often the ent-Corey lactone, which is a side-product of prostaglandin production. mdpi.com

Impact of Isomeric Ratio on Research Outcomes

The ratio of the 16(S) and 16(R) isomers of Iloprost significantly impacts research outcomes due to their different biological activities. nih.govtg.org.au

Potency and Receptor Binding: The 16(S) isomer is substantially more potent than the 16(R) isomer. nih.gov It is 20 times more effective at inhibiting collagen-induced platelet aggregation. nih.gov This difference in potency is attributed to the stereospecific interaction with the prostacyclin receptor. The 16(S) isomer has a much higher binding affinity for the platelet membrane receptor, with a Kd of 13.4 nM compared to 288 nM for the 16(R) isomer. nih.gov The association rate of the S-isomer with the receptor is also significantly faster. nih.gov This highlights that the two isomers should be considered as distinct compounds when studying prostacyclin receptor binding. nih.gov

Vasodilatory Effects: The 4S isomer of Iloprost (referring to the stereocenter in the cyclopentane ring) exhibits a higher potency in dilating blood vessels compared to the 4R isomer. drugbank.com

The significant differences in the pharmacodynamics and pharmacokinetics of enantiomers underscore the importance of using enantiopure compounds in research to avoid confounding results and to accurately attribute biological effects to a specific isomer. tg.org.au

Interactive Data Table: Comparison of Iloprost Isomers

Property16(S) Isomer16(R) Isomer
Potency (Inhibition of Platelet Aggregation) 20-fold more potentLess potent
Receptor Binding Affinity (Kd) 13.4 nM288 nM
Maximal Binding Capacity (Bmax) 665 fmol/mg protein425 fmol/mg protein
Association Rate with Receptor 0.036 s⁻¹0.001 s⁻¹

Analytical Methodologies for Iloprost S-Isomer Quantification in Research

The precise and reliable quantification of Iloprost and its specific isomers, such as the S-isomer, in various biological and pharmaceutical matrices is crucial for preclinical and translational research. The low concentrations typically encountered in biological samples necessitate highly sensitive and specific analytical methods. Methodologies employed for this purpose are predominantly based on chromatographic separation coupled with various detection techniques.

Chromatography

Chromatographic techniques are central to the analysis of Iloprost, providing the necessary separation from matrix components and, critically, from its own stereoisomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) has been successfully applied for the determination of Iloprost. Reversed-phase HPLC is a common approach, utilizing nonpolar stationary phases and polar mobile phases.

One developed HPLC method allows for the simultaneous determination of Iloprost and misoprostol, another prostaglandin analog. nih.gov A key feature of this assay is its ability to achieve complete resolution of the Iloprost diastereoisomers, which is essential for specific quantification of the S-isomer. nih.gov The method employs a reversed-phase C8 column and a mobile phase consisting of a phosphate buffer, acetonitrile, and methanol. nih.gov For enhanced sensitivity, especially in biological matrices like plasma, the assay utilizes ultraviolet (UV) absorbance coupled with radioisotope detection for tritiated forms of the compounds. nih.gov

Another HPLC method was developed for the precise determination of Iloprost in 5% dextrose in water solution (D5W). nih.gov This method uses a C18 column with UV detection at 207 nm. nih.gov Sample preparation involves a liquid-liquid extraction into chloroform, which was found to be more effective than solid-phase extraction due to the incompatibility of dextrose with the sorbent material. nih.gov The method demonstrated good linearity and recovery. nih.gov

< div class="table-container">

< table> < caption>Table 1: HPLC Methods for Iloprost Quantification< /caption> < thead> < tr> < th>Parameter< /th> < th>Method 1 (in Plasma) nih.gov< /th> < th>Method 2 (in D5W) nih.gov< /th> < /tr> < /thead> < tbody> < tr> < td>Column< /td> < td>Zorbax Rx-C8< /td> < td>Shandon ODS Hypersil (C18)< /td> < /tr> < tr> < td>Mobile Phase< /td> < td>0.02M Potassium Phosphate (pH 3.0), Acetonitrile, Methanol (46:30:24, v/v)< /td> < td>0.02M Potassium Phosphate (pH 3.0), Methanol, Acetonitrile (456:144:400, v/v)< /td> < /tr> < tr> < td>Flow Rate< /td> < td>1.7 mL/min< /td> < td>1.8 mL/min< /td> < /tr> < tr> < td>Detection< /td> < td>UV Absorbance & Radioisotope Detection< /td> < td>UV Absorbance at 207 nm< /td> < /tr> < tr> < td>Internal Standard< /td> < td>2-Naphthoic acid< /td> < td>2-Naphthoic acid< /td> < /tr> < tr> < td>Linearity Range< /td> < td>2.18 ng/mL to 21.8 ng/mL (Correlation Coefficient: 0.995)< /td> < td>10 ng to 7 µg on-column (Correlation Coefficient: >0.9998)< /td> < /tr> < tr> < td>Key Finding< /td> < td>Complete resolution of Iloprost diastereoisomers.< /td> < td>Recovery of 87% from D5W solution.< /td> < /tr> < /tbody> < /table> < /div>

Gas Chromatography-Mass Spectrometry (GC-MS)

For ultra-trace quantification in complex biological fluids like plasma, a highly sensitive and specific method combining antibody-mediated extraction with Gas Chromatography-Mass Spectrometry (GC-MS) has been developed. nih.gov This technique utilizes the high specificity of an Iloprost antibody for sample extraction and clean-up, coupled with the high sensitivity of mass spectrometry for detection. nih.gov

The procedure involves coupling the antibody to a solid support (Sepharose 4B), which is then used as an immunoaffinity stationary phase to selectively extract Iloprost from plasma. nih.gov To account for variations in recovery, a deuterated version of Iloprost is used as an internal standard. nih.gov Following extraction, the samples are derivatized to increase their volatility and thermal stability, which is a necessary step for GC analysis. nih.gov Quantification is then performed using negative-ion chemical ionization-mass spectrometry, which provides excellent sensitivity. nih.gov This combined approach proved to be more specific and sensitive than radioimmunoassay and to have a higher sample capacity than conventional GC-MS methods. nih.gov

< div class="table-container">

< table> < caption>Table 2: Performance of Antibody/GC-MS Method for Iloprost in Plasma nih.gov< /caption> < thead> < tr> < th>Parameter< /th> < th>Value< /th> < /tr> < /thead> < tbody> < tr> < td>Detection Limit (1 mL plasma)< /td> < td>5 pg< /td> < tr> < tr> < td>Detection Limit (20 mL plasma)< /td> < td>0.25 pg/mL< /td> < /tr> < tr> < td>Reproducibility (at 50 pg/mL)< /td> < td>2.3%< /td> < /tr> < tr> < td>Internal Standard< /td> < td>Deuterated Iloprost< /td> < /tr> < tr> < td>Ionization Mode< /td> < td>Negative-Ion Chemical Ionization< /td> < /tr> < /tbody> < /table> < /div>

Spectroscopy

Spectroscopic techniques are the cornerstone of detection in the analytical quantification of Iloprost. These are not standalone methods for quantification in complex mixtures but are coupled with chromatographic systems.

UV-Visible Spectroscopy

As noted in the HPLC methods, UV-Visible spectroscopy is a common detection method. nih.gov Iloprost exhibits UV absorbance at low wavelengths, with detection being performed at 207 nm. nih.gov While robust and cost-effective, UV detection can sometimes lack the sensitivity and specificity required for very low concentrations in complex biological samples, which may necessitate more advanced detection methods. ijprajournal.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful detection technique that identifies compounds based on their mass-to-charge ratio (m/z). When coupled with either gas or liquid chromatography, it provides a high degree of sensitivity and specificity, making it the gold standard for trace quantitative analysis. nih.govmdpi.com

In the context of Iloprost analysis, negative-ion chemical ionization was used with GC-MS to achieve very low detection limits. nih.gov For LC-MS/MS analysis of related prostaglandin isomers, electrospray ionization (ESI) is commonly used. nih.gov This technique generates deprotonated molecules in the negative ion mode. nih.gov For instance, other F2-isoprostanes are detected by monitoring the transition of the precursor ion at m/z 353 to a characteristic product ion at m/z 193. nih.gov A similar LC-MS/MS approach, using a stable isotope-labeled internal standard, would be highly applicable for the sensitive and selective quantification of Iloprost S-isomer in research settings. nih.gov

Clinical Research Perspectives on Iloprost S Isomer

Therapeutic Applications and Clinical Efficacy Research (General Iloprost (B1671730), with S-isomer as primary active component)

Clinical investigations have primarily centered on two debilitating conditions: Pulmonary Arterial Hypertension (PAH) and Peripheral Arterial Occlusive Disease (PAOD), particularly in its most severe form, Critical Limb Ischemia (CLI).

Pulmonary Arterial Hypertension (PAH)

PAH is a progressive disease characterized by abnormally high blood pressure in the pulmonary arteries, leading to right heart failure. mdpi.com Research has demonstrated that Iloprost can lead to significant improvements in key clinical markers of the disease. nih.gov

In a study involving patients with primary pulmonary hypertension (PPH), inhalation of Iloprost resulted in a significant increase in exercise duration and peak oxygen uptake. ahajournals.org Another study of PAH patients reported a mean increase of 36.4 meters in the 6-minute walk distance (6MWD) in the Iloprost group compared to a placebo group. mdpi.com Long-term treatment over one year has also shown sustained improvement, with the mean 6MWD increasing from 278 meters at baseline to 363 meters. mdpi.com Similarly, a 24-week course of inhaled Iloprost for patients with Eisenmenger syndrome, a form of PAH secondary to congenital heart disease, led to a significant increase in the 6-minute walk test distance from 289.1 meters to 369.5 meters. nih.gov

Improvements are also seen in the World Health Organization (WHO) functional class, a measure of symptom severity. One study noted that after 24 months of treatment, the percentage of patients in the less severe NYHA functional class II increased from 0% to 36.2%. nih.gov

Table 1: Effect of Iloprost on Exercise Capacity in PAH
Study PopulationParameterBaseline ValuePost-Treatment ValueChangeReference
Primary Pulmonary HypertensionExercise Duration (seconds)379438+59 seconds ahajournals.org
Primary Pulmonary HypertensionPeak Oxygen Uptake (mL·kg⁻¹·min⁻¹)12.814.2+1.4 mL·kg⁻¹·min⁻¹ ahajournals.org
Pulmonary Arterial Hypertension6-Minute Walk Distance (m)Not SpecifiedNot Specified+36.4 m (vs. placebo) mdpi.com
Pulmonary Arterial Hypertension6-Minute Walk Distance (m)278363 (after 1 year)+85 m mdpi.com
Eisenmenger Syndrome (PAH)6-Minute Walk Distance (m)289.1369.5 (after 24 weeks)+80.4 m nih.gov

Iloprost directly addresses the underlying pathophysiology of PAH by inducing pulmonary vasodilation. This leads to measurable reductions in key hemodynamic parameters that contribute to the disease's progression.

Clinical studies utilizing right heart catheterization have quantified these effects. One prospective study demonstrated that acute Iloprost inhalation in PAH patients reduced Pulmonary Vascular Resistance (PVR) from 13 to 10 Wood Units and mean Pulmonary Artery Pressure (mPAP) by an average of 7 mmHg. frontiersin.org A meta-analysis of multiple trials found that Iloprost treatment decreased PVR by approximately 231 units. nih.gov

Long-term benefits have also been documented. A retrospective analysis of patients with advanced PAH who started intravenous Iloprost showed an immediate 25% drop in PVR. ersnet.org At a follow-up of 2 to 15 months, the PVR remained substantially lower than the pre-treatment baseline, showing a sustained reduction of 19%. ersnet.org Another long-term study found that inhaled Iloprost significantly improved mPAP from 39.9 mmHg to 32.5 mmHg and PVR from 588.5 to 464.4 dyn·s·cm⁻⁵ over a median follow-up of 8.5 months. nih.gov

Table 2: Hemodynamic Effects of Iloprost in PAH
StudyParameterBaseline ValuePost-Treatment ValueChangeReference
Prospective Study (Acute Inhalation)Pulmonary Vascular Resistance (Wood U)1310-3 Wood U frontiersin.org
Retrospective Analysis (IV)Pulmonary Vascular Resistance (dyn·s·cm⁻⁵)19651474 (immediate)-25% ersnet.org
Retrospective Analysis (IV)Pulmonary Vascular Resistance (dyn·s·cm⁻⁵)19651594 (long-term)-19% ersnet.org
Long-Term Inhalation StudyMean Pulmonary Artery Pressure (mmHg)39.932.5-7.4 mmHg nih.gov
Long-Term Inhalation StudyPulmonary Vascular Resistance (dyn·s·cm⁻⁵)588.5464.4-124.1 dyn·s·cm⁻⁵ nih.gov

Peripheral Arterial Occlusive Disease (PAOD) and Critical Limb Ischemia (CLI)

In patients with severe PAOD and CLI, where blood flow to the extremities is critically reduced, Iloprost is investigated for its potential to alleviate symptoms and prevent major adverse outcomes.

A hallmark of CLI is severe ischemic rest pain and the development of non-healing ulcers. Clinical research suggests that Iloprost can provide significant benefits in these areas. A meta-analysis of 20 trials concluded that prostanoids, including Iloprost, appear to be effective in providing rest-pain relief and promoting ulcer healing. nih.gov One study comparing Iloprost to Prostaglandin (B15479496) E1 in patients with advanced PAOD found a responder rate of 52.7% in the Iloprost group, with response defined by improvement in trophic lesions and relief of rest pain. nih.gov

For patients with CLI who are not candidates for revascularization surgery, the risk of major amputation is high. Iloprost has been studied as a limb-salvage therapy. A retrospective study of 102 CLI patients found that major amputations were significantly reduced in the group treated with Iloprost. europeanreview.org The meta-analysis also indicated that Iloprost shows favorable results regarding the reduction of major amputations. nih.gov However, it is important to note that not all studies have found a significant benefit. One randomized controlled trial reported that while there was a trend toward a lower combined incidence of death and amputation in the Iloprost group (14.1%) compared to placebo (19.9%), the difference did not reach statistical significance. nih.gov Another recent cohort study did not find a benefit and suggested a possible deleterious effect, highlighting the need for further research in this area. nih.gov

Raynaud's Phenomenon (RP) and Systemic Sclerosis (SSc)

Iloprost, a stable prostacyclin analogue, has been extensively studied for its therapeutic effects on vascular complications associated with Systemic Sclerosis (SSc), particularly severe Raynaud's Phenomenon (RP). SSc is a chronic autoimmune disease characterized by widespread vascular lesions and progressive fibrosis of the skin and internal organs rarediseasesjournal.com. RP is an early and common symptom in most SSc patients, often leading to significant pain and disability rarediseasesjournal.com.

Clinical research has demonstrated that intravenous iloprost is an effective treatment for RP secondary to SSc. It has been shown to significantly reduce the frequency and severity of ischemic attacks cochrane.orgnih.govnih.gov. The therapeutic benefits of iloprost in this context are attributed to its ability to modulate the disordered microcirculation that is a hallmark of the disease rarediseasesjournal.com. Long-term cyclic intravenous administration of iloprost has been found to maintain its efficacy in managing these vascular symptoms over time rarediseasesjournal.comresearchgate.net. European League Against Rheumatism (EULAR) guidelines recommend intravenous iloprost for the treatment of severe SSc-related RP, especially when oral therapies have not been successful rarediseasesjournal.com. Furthermore, studies have indicated that cyclic iloprost infusions can lead to a marked improvement in the quality of life for patients with SSc, affecting both physical and mental aspects of the illness nih.gov.

A randomized, controlled study comparing long-term cyclic iloprost therapy with nifedipine in patients with SSc and RP found that iloprost, but not nifedipine, significantly reduced the RP severity score over a 12-month period researchgate.net.

Healing of Digital Ulcers

Digital ulcers are a frequent and severe complication of the vasculopathy in Systemic Sclerosis (SSc), causing significant pain and disability. Intravenous iloprost has been established as an effective therapy for the healing of these ischemic lesions rarediseasesjournal.comcochrane.org. The mechanism of action involves inducing relaxation of smooth muscle cells, which leads to a rapid vasodilatory effect that counteracts tissue hypoperfusion clinexprheumatol.org.

Several randomized controlled trials have confirmed the efficacy of iloprost in promoting the healing of digital ulcers in SSc patients dovepress.com. One study involving 126 patients showed that after three weeks of treatment, there was a 14.6% greater improvement in ulcer healing (defined as ≥50% healing) in the iloprost group compared to the placebo group dovepress.com. Long-term observational studies have also supported these findings. A cohort study following fifty SSc patients for an average of ten years found that of the 31 patients who had digital ulcers at the start of iloprost therapy, 22 (71%) experienced complete resolution during the follow-up period clinexprheumatol.orgclinexprheumatol.org. Moreover, iloprost has demonstrated efficacy in preventing the development of new digital ulcers clinexprheumatol.orgdovepress.com. In the same long-term study, only one of the 19 patients without ulcers at baseline developed them over the ten-year follow-up clinexprheumatol.org.

The table below summarizes findings from a long-term study on the effects of iloprost on digital ulcers in SSc patients.

Patient GroupNumber of PatientsOutcomePercentage
With Digital Ulcers at Baseline31Healed During Follow-up71%
With Digital Ulcers at Baseline31Recurrent or Chronic Ulcers29%
Without Digital Ulcers at Baseline19Developed New Ulcers5.3%

Data sourced from a 10-year follow-up study of 50 SSc patients receiving iloprost infusions. clinexprheumatol.org

Impact on Microcirculation and Endothelial Activation

The pathogenesis of Systemic Sclerosis (SSc) involves significant microvascular damage and endothelial cell activation nih.gov. This endothelial dysfunction is considered a primary event in the disease cascade, leading to vascular remodeling mdpi.com. Iloprost exerts its beneficial effects in SSc-related Raynaud's phenomenon by directly addressing this underlying pathology.

Research has shown that iloprost infusion leads to a detectable improvement in endothelial function. Studies have measured the serum levels of various biomarkers associated with endothelial activation before and after iloprost therapy in SSc patients. These markers include soluble adhesion molecules such as vascular cell adhesion molecule-1 (VCAM-1), intercellular adhesion molecule-1 (ICAM-1), and E-selectin, as well as the potent vasoconstrictor endothelin-1 and the pro-angiogenic factor vascular endothelial growth factor (VEGF) nih.gov.

In one study, SSc patients had elevated baseline levels of these markers. Following a course of iloprost infusions, there was a significant reduction in the serum levels of sICAM-1, sVCAM-1, and soluble E-selectin. The concentrations of VEGF and endothelin-1 also decreased after therapy nih.gov. These findings indicate that the clinical improvement observed with iloprost treatment is associated with a reduction in endothelial activation, which in turn improves microcirculatory function nih.gov. Furthermore, iloprost has been shown to possess antioxidant properties, attenuating oxidative stress in endothelial cells, which is another mechanism contributing to its protective effects on the microvasculature mdpi.com.

Frostbite Treatment and Risk Reduction of Digit Amputations

Severe frostbite is a traumatic injury resulting from the freezing of skin and underlying tissues, which can lead to tissue death and the necessity of amputation fda.govsciencenews.org. The pathophysiology involves intense vasoconstriction, blood vessel blockage, and cessation of blood flow fda.govwms.org. Iloprost, a potent vasodilator and anti-platelet agent, has emerged as a critical treatment for severe frostbite, aiming to restore blood flow and prevent amputations fda.govsciencenews.orgnih.gov.

In February 2024, the U.S. Food and Drug Administration (FDA) approved iloprost (brand name Aurlumyn) as the first-ever treatment for severe frostbite in adults to reduce the risk of finger or toe amputation fda.govsciencenews.orghcplive.com. This approval was based on the results of a pivotal open-label, controlled trial that enrolled 47 adults with severe frostbite fda.govhcplive.com. All participants received standard care, including aspirin, and were randomized into three groups fda.gov.

The primary efficacy endpoint was a bone scan performed at day 7 to predict the need for amputation fda.govhcplive.com. The results demonstrated a significant benefit for patients treated with iloprost.

The table below details the primary efficacy outcomes from the pivotal frostbite trial.

Treatment GroupNumber of PatientsPatients with Bone Scan Finding Predictive of AmputationPercentage
Group 1: Iloprost alone1600%
Group 2: Iloprost + other unapproved medication16319%
Group 3: Other unapproved medication without Iloprost15960%

Data from an open-label, controlled trial in 47 adults with severe frostbite. fda.gov

The findings were statistically significant, showing a much lower incidence of the bone scan abnormality in the groups receiving iloprost fda.gov. The group receiving iloprost alone had the most favorable outcome, with none of the 16 patients showing bone scan findings predictive of amputation fda.govsciencenews.org. This research provides strong evidence for the efficacy of iloprost in reversing the severe vasoconstriction and microthrombosis characteristic of frostbite, thereby preserving tissue viability and reducing the need for life-altering amputations nih.gov.

Renoprotective Effects and Prevention of Contrast-Induced Nephropathy

Contrast-induced nephropathy (CIN) is a serious complication that can occur following the administration of iodinated contrast media during procedures like coronary angiography. It is a form of acute kidney injury where prolonged renal arterial vasoconstriction plays a key role in its development nih.gov. Iloprost, as a prostacyclin analogue with potent vasodilatory properties, has been investigated for its potential to protect the kidneys from this type of injury nih.govnih.gov.

A randomized, double-blind, placebo-controlled trial involving 208 patients with pre-existing renal dysfunction who were undergoing coronary procedures studied the efficacy of iloprost in preventing CIN nih.gov. CIN was defined as an increase in serum creatinine of ≥0.5 mg/dL or ≥25% from baseline within 2 to 5 days post-procedure nih.gov. The study found that prophylactic administration of iloprost significantly reduced the incidence of CIN.

The results from this key trial are summarized below.

GroupNumber of PatientsIncidence of CINPercentageOdds Ratio (95% CI)P-value
Iloprost10388%0.29 (0.12 to 0.69)0.005
Placebo (Control)1052322%

Data from a randomized, double-blind, placebo-controlled trial in 208 patients with renal dysfunction undergoing coronary procedures. nih.gov

Furthermore, a literature review and meta-analysis of two randomized controlled trials concluded that iloprost was renoprotective in patients with baseline renal insufficiency undergoing coronary angiography nih.gov. The pooled data showed that iloprost could reduce the risk of CIN by up to 68% (risk ratio = 0.32) and was associated with a significant improvement in creatinine clearance nih.gov. These findings suggest that iloprost's vasodilatory and cytoprotective mechanisms may be beneficial in preventing renal damage caused by contrast agents nih.govnih.gov.

Other Investigational Areas for Iloprost (e.g., coronary artery thrombosis, tertiary dentin formation)

Beyond its established uses, iloprost has been the subject of investigation in other clinical and preclinical areas, leveraging its vasodilatory, anti-platelet, and cytoprotective properties.

Coronary Artery Thrombosis: The role of iloprost in the context of coronary artery thrombosis and myocardial infarction has been explored in experimental models. In a study using anesthetized rabbits, the administration of iloprost after coronary artery occlusion and subsequent reperfusion was found to significantly reduce the size of the myocardial infarct compared to a control group nih.gov. The infarct size in the treated group was 53.6% of the at-risk zone, compared to 89.4% in the control group nih.gov. This protective effect was observed without major changes in blood pressure or heart rate, suggesting a direct cardioprotective mechanism, potentially related to the inhibition of platelet aggregation nih.gov. However, another study in a canine model of coronary thrombosis suggested that when administered concomitantly with tissue-type plasminogen activator (t-PA), iloprost might decrease the thrombolytic potential of t-PA ahajournals.org.

Tertiary Dentin Formation: A novel area of research has focused on the potential of iloprost to promote dental pulp repair and regeneration. As a prostacyclin (PGI2) analog, iloprost can promote angiogenesis and cell proliferation nih.gov. In vitro studies using human dental pulp cells showed that iloprost stimulated the expression of vascular endothelial growth factor (VEGF) and other markers associated with bone and dentin formation nih.gov. An in vivo study in a rat model of mechanical pulp exposure demonstrated that the application of iloprost led to a dramatic increase in tertiary dentin formation after 30 days compared to control groups nih.gov. This was accompanied by increased expression of VEGF in the pulp tissue nih.gov. Further research using a prolonged-release system for iloprost confirmed that it enhances pulpal blood flow and the formation of a dentin bridge, suggesting its potential clinical utility in vital pulp therapy nih.gov.

Pharmacokinetic Research and Its Relevance to Isomeric Activity

The pharmacokinetic profile of iloprost is characterized by rapid metabolism and a short half-life, which influences its administration and therapeutic effects patsnap.com. When administered intravenously, a steady-state of the unchanged drug is reached quickly nih.gov. Plasma levels of iloprost then decline in a biphasic manner, with reported half-lives of approximately 6 minutes and 31 minutes nih.gov. For the inhaled route, the half-life of iloprost in the serum is also very short, in the range of 6.5 to 9.4 minutes nih.govsemanticscholar.org. This necessitates frequent administration to maintain therapeutic levels patsnap.com.

Iloprost is extensively metabolized, primarily through the β-oxidation of its carboxyl side chain, with the main inactive metabolite being tetranor-iloprost nih.govdrugs.com. These metabolites are primarily excreted in the urine nih.gov. Cytochrome P450 enzymes play only a minor role in its metabolism drugs.com.

Comparative Bioavailability of Iloprost S-Isomer and R-Isomer

Iloprost is a synthetic analog of prostacyclin, which is formulated as a mixture of two stereoisomers (enantiomers): the 16(S)-isomer and the 16(R)-isomer. nih.govnactem.ac.uk Research into the distinct biological activities and receptor binding characteristics of these isolated isomers has revealed significant differences, indicating that they should be considered as separate pharmacological entities. nih.gov

The 16(S)-isomer demonstrates substantially higher biological potency. Studies have shown that the S-isomer is approximately 20 times more potent than the R-isomer in its ability to inhibit collagen-induced platelet aggregation. nih.govnactem.ac.uk This marked difference in activity is a direct consequence of their differential interaction with platelet membrane receptors.

Equilibrium binding assays have quantified the binding affinity of each isomer to these receptors. The S-isomer exhibits a much stronger affinity, with a dissociation constant (Kd) of 13.4 nM. In contrast, the R-isomer's binding affinity is significantly lower, reflected by a Kd of 288 nM. nih.gov Furthermore, the maximum number of binding sites (Bmax) is higher for the S-isomer (665 fmol/mg protein) compared to the R-isomer (425 fmol/mg protein). nih.gov

The kinetics of receptor binding also differ dramatically between the two isomers. The observed association rate for the S-isomer is 0.036 s⁻¹, which is 36 times faster than the 0.001 s⁻¹ rate measured for the R-isomer. nih.gov This rapid association, combined with higher affinity, is believed to be due to the S-isomer having a more favorable molecular orientation for fitting into the receptor channel. nih.govnactem.ac.uk

Table 1: Comparative Receptor Binding Characteristics of Iloprost Isomers

Parameter Iloprost S-Isomer Iloprost R-Isomer
Potency (vs. R-isomer) ~20x higher Baseline
Dissociation Constant (Kd) 13.4 nM 288 nM
Max. Binding Sites (Bmax) 665 fmol/mg protein 425 fmol/mg protein
Association Rate 0.036 s⁻¹ 0.001 s⁻¹

Metabolism and Excretion Pathways of Iloprost S-Isomer

Iloprost undergoes extensive and complete metabolism in the body before excretion. nih.govnih.govpharmanovia.com Following administration, unchanged iloprost is not eliminated. The metabolic products are primarily excreted via the kidneys, with studies indicating that approximately 70% of the drug and its metabolites are eliminated in the urine. nih.govdrugbank.com

The principal metabolic pathway for iloprost is the beta-oxidation of its upper carboxyl side chain. nih.govpharmanovia.com This catabolic process is a common route for breaking down fatty acids and, in the case of iloprost, results in the shortening of this side chain. mdpi.comaocs.orglibretexts.org Both in vivo and in vitro studies using a rat liver perfusion model have confirmed that iloprost is metabolized through consecutive beta-oxidation. nih.gov Research has also demonstrated that the lungs are capable of metabolizing iloprost through this same beta-oxidation pathway. nih.govresearchgate.net

The process of beta-oxidation leads to the formation of several key metabolites. The main metabolite identified in urine is tetranor-iloprost. nih.govpharmanovia.com In studies conducted on rats, tetranor-iloprost accounted for approximately three-quarters of all metabolites found in the urine. nih.gov Dinor-iloprost has also been consistently identified as a metabolite in various experimental models, including isolated rabbit lungs and in elderly human volunteers. nih.govnih.gov

From a pharmacological perspective, the primary metabolite, tetranor-iloprost, is considered to be inactive. pharmanovia.comdrugbank.com This has been confirmed in animal studies. In addition to these primary metabolites, conjugates of tetranor-iloprost, such as glucuronides, have also been identified in plasma and urine. nih.gov

The cytochrome P450 (CYP) enzyme system is a major pathway for the metabolism of a vast number of drugs. nih.govnih.gov These enzymes, located primarily in the liver, catalyze Phase I metabolic reactions, typically oxidation, to prepare compounds for excretion. mdpi.comscispace.com However, in the case of iloprost, the available evidence consistently points to beta-oxidation of the carboxyl side chain as the extensive and primary metabolic route. nih.govpharmanovia.com The literature on iloprost pharmacokinetics does not emphasize a significant role for the CYP450 enzyme system in its biotransformation, indicating that it is, at most, a minor pathway.

Protein Binding Characteristics of Iloprost S-Isomer

The pharmacological activity of the iloprost S-isomer is closely linked to its specific binding to protein receptors on target cells, such as platelets. nih.gov As detailed previously (Section 4.2.1), the S-isomer demonstrates a significantly higher binding affinity for platelet membrane receptors compared to the R-isomer. nih.govnactem.ac.uk This is quantified by its low dissociation constant (Kd) of 13.4 nM, indicating a strong binding interaction. The S-isomer also binds to a greater number of receptor sites (Bmax of 665 fmol/mg protein) and associates with these receptors at a much faster rate. nih.gov

Impact of Renal and Hepatic Impairment on Iloprost S-Isomer Exposure

The pharmacokinetics of iloprost can be altered in patients with organ dysfunction, particularly hepatic and renal impairment.

Hepatic Impairment: Iloprost is extensively metabolized by the liver, making its plasma levels susceptible to changes in hepatic function. pharmanovia.com A clinical study involving patients with liver cirrhosis found that the mean total clearance of iloprost was reduced by approximately 50% compared to healthy individuals. nih.gov The clearance in this patient group was estimated to be 10 ml/minute/kg, a significant reduction that leads to increased drug exposure. pharmanovia.comnih.gov

Renal Impairment: While the parent drug is cleared hepatically, its metabolites are primarily eliminated through the kidneys. drugbank.comresearchgate.net Consequently, severe renal impairment is expected to affect the excretion of metabolites like tetranor-iloprost and dinor-iloprost, potentially leading to their accumulation. Although these specific metabolites are considered pharmacologically inactive, the impact of their accumulation has not been fully characterized. pharmanovia.comdrugbank.com Some research indicates that iloprost administration may cause renal ischemia and acute kidney injury (AKI) in patients with severe atherosclerosis, suggesting that underlying vascular conditions can increase renal sensitivity to the drug's hemodynamic effects. nih.gov Conversely, other studies in patients with critical limb ischemia have suggested that iloprost may help slow the progression of early-stage renal damage. nih.govresearchgate.net

Clinical Study Design and Methodological Considerations

Randomized Controlled Trials (RCTs) Involving Iloprost

Randomized controlled trials (RCTs) are fundamental to evaluating the efficacy of iloprost across various therapeutic areas. The design of these trials is typically rigorous, incorporating features such as multicenter participation, randomization, and blinding to minimize bias. Many studies are designed as double-blind, placebo-controlled trials, which are considered the gold standard for clinical evidence.

For instance, a pivotal trial for iloprost in pulmonary arterial hypertension (PAH) was a randomized, double-blind, multicenter, placebo-controlled study designed to evaluate its efficacy and safety as a monotherapy. In other areas, such as acute respiratory distress syndrome (ARDS), a multicenter, randomized, single-blinded clinical phase II trial was designed to assess the efficacy of inhaled iloprost. Similarly, research into iloprost as an adjuvant treatment for acute limb ischemia has utilized a randomized, double-blind, placebo-controlled study design. These trial structures are crucial for establishing a cause-and-effect relationship between iloprost administration and clinical outcomes.

Study FocusPatient PopulationKey Design Features
Pulmonary Arterial Hypertension (PAH) Patients with PAH, NYHA Functional Class III or IVRandomized, double-blind, multicenter, placebo-controlled
Acute Respiratory Distress Syndrome (ARDS) Critically ill adult patients with ARDSMulticenter, randomized, single-blinded, placebo-controlled
Acute Limb Ischemia (ALI) Patients undergoing surgery for ALIRandomized, double-blind, placebo-controlled
Septic Shock-Induced Endotheliopathy Patients with septic shock and endotheliopathyMulticenter, randomized, blinded, investigator-initiated, placebo-controlled

Outcome Measures and Endpoints in Iloprost Research (e.g., exercise capacity, functional class, pain scales, ulcer dimensions)

The evaluation of iloprost's efficacy in clinical trials relies on a variety of well-defined outcome measures and endpoints tailored to the specific condition being studied. These endpoints are selected to reflect clinically meaningful benefits for patients.

In studies on pulmonary arterial hypertension, a primary outcome is often the improvement in exercise capacity, which is commonly measured by the 6-minute walk distance (6MWD). Another critical endpoint is a composite measure of clinical improvement, which can be defined as a significant increase (e.g., ≥10%) in 6MWD, an improvement in New York Heart Association (NYHA) Functional Class, and the absence of clinical deterioration or death. Secondary outcomes frequently include changes in hemodynamic parameters, such as mean pulmonary arterial pressure (mPAP) and pulmonary vascular resistance (PVR), as well as assessments of quality of life.

For peripheral vascular diseases like critical limb ischemia, key endpoints include the reduction of rest pain and the healing of ischemic ulcers. In studies of Raynaud's phenomenon secondary to systemic sclerosis, a primary outcome measure may be the reduction in the frequency of symptomatic attacks.

Outcome MeasureDescriptionRelevance in Iloprost Research
6-Minute Walk Distance (6MWD) The distance a patient can walk on a flat surface in six minutes.A primary endpoint in PAH trials to assess functional exercise capacity and treatment efficacy. drugbank.com
NYHA Functional Class A classification system (I-IV) to grade the severity of heart failure symptoms.Used to measure symptomatic improvement in patients with PAH.
Composite Clinical Endpoint A combined endpoint including measures like increased 6MWD, improved NYHA class, and absence of clinical worsening or death.Provides a comprehensive assessment of overall clinical improvement in PAH.
Hemodynamic Parameters Measurements such as mean pulmonary arterial pressure (mPAP) and pulmonary vascular resistance (PVR).Used to assess the direct vasodilatory effects of iloprost on the pulmonary vasculature. drugbank.com
Pain Reduction & Ulcer Healing Assessment of rest pain and measurement of ulcer dimensions.Key efficacy endpoints in trials for critical limb ischemia and peripheral artery disease. nih.gov
Mortality and Morbidity Tracking rates of death, amputation, or other major clinical events.A critical endpoint in studies of severe conditions like acute limb ischemia.

Pharmacodynamic Biomarkers in Clinical Research (e.g., S-ICAM-1, F1+2)

Pharmacodynamic biomarkers are utilized in clinical research to provide objective measures of a drug's biological activity. In the context of iloprost, which has effects on endothelial function and coagulation, specific biomarkers can help elucidate its mechanisms of action.

One such biomarker is soluble intercellular adhesion molecule-1 (S-ICAM-1), which serves as a marker for endothelial cell activation. nih.gov Elevated levels of S-ICAM-1 are associated with inflammation and endothelial damage. Clinical research has shown that infusion with iloprost can lead to a significant decrease in plasma concentrations of S-ICAM-1 in patients with systemic sclerosis and peripheral artery disease. nih.govresearchgate.net This suggests that iloprost may exert a therapeutic effect by reducing endothelial activation. nih.gov

Challenges in Differentiating Isomeric Contributions in Mixed Formulations in Human Studies

Iloprost is a synthetic analog of prostacyclin and is manufactured and administered as a mixture of two diastereoisomers, the 4S and 4R isomers. drugbank.com Preclinical information suggests that the 4S isomer exhibits a higher potency in its vasodilatory effects compared to the 4R isomer. drugbank.com

This isomeric composition presents a significant methodological challenge in human clinical studies. Because the drug is administered as a mixed formulation, the observed clinical outcomes—such as vasodilation, inhibition of platelet aggregation, and cytoprotective effects—represent the net result of the combined pharmacodynamic and pharmacokinetic properties of both the S- and R-isomers. nih.govmdpi.com

It is inherently difficult to parse the specific contribution of the Iloprost S-isomer from the data generated in standard clinical trials. The measured endpoints reflect the synergistic, additive, or potentially opposing effects of both isomers present in the formulation. To definitively differentiate the isomeric contributions, clinical trials would need to be designed to test each isomer individually against the mixed formulation and a placebo. Such studies are complex and have not been a standard part of the clinical development of iloprost. Consequently, while the S-isomer is understood to be the more active component, the clinical data available from human studies reflects the collective action of the isomeric mixture.

Advanced Research Directions and Future Perspectives for Iloprost S Isomer

Development of Iloprost (B1671730) S-Isomer as a Pure Pharmaceutical Active Ingredient

Iloprost is a synthetic analogue of prostacyclin PGI2 and is composed of two diastereoisomers, the 16(S) and 16(R) forms. nih.govnih.gov Research has demonstrated a significant difference in the biological activity and potency between these two isomers. The S-isomer is reported to be substantially more potent in its vasodilatory effects. nih.gov

Studies comparing the isomers' interaction with platelet membrane receptors have quantified this difference. The 16(S) isomer was found to be 20 times more potent than the 16(R) isomer in inhibiting collagen-induced platelet aggregation. nih.gov This superior activity is attributed to a more favorable molecular orientation, allowing the S-isomer to fit more effectively into the receptor channel. nih.gov This enhanced binding affinity translates to a notable difference in biological response, underpinning the rationale for developing the 16(S)-iloprost as a single-isomer, pure pharmaceutical active ingredient. nih.gov

The development process involves complex synthesis and purification steps to achieve a high degree of purity. Patent literature describes processes for preparing this compound with a purity of at least 98.5%, effectively isolating it from other isomers and impurities. google.com This move towards a pure S-isomer formulation is driven by the demand for more potent and specific therapeutic agents, with regulatory authorities encouraging its development. google.com

Table 1: Comparative Binding Characteristics of Iloprost Isomers to Platelet Receptors

Parameter16(S)-Isomer16(R)-IsomerReference
Potency (vs. 16(R)-Isomer)20x more potentBaseline nih.gov
Dissociation Constant (Kd)13.4 nM288 nM nih.gov
Maximum Binding Capacity (Bmax)665 fmol/mg protein425 fmol/mg protein nih.gov
Observed Association Rate (k_obs)0.036 s⁻¹0.001 s⁻¹ nih.gov

Exploration of Novel Delivery Systems for Iloprost S-Isomer

While the intrinsic potency of the Iloprost S-isomer is high, its therapeutic effectiveness is critically dependent on the delivery system. Research into novel drug delivery systems (NDDS) aims to maintain drug concentrations within the therapeutic range for longer periods, thereby improving outcomes. For Iloprost, this includes optimizing existing inhalation methods and exploring targeted nanoparticle-based approaches.

Inhaled iloprost is an effective treatment for PAH, improving hemodynamics and exercise capacity. nih.gov However, the required six to nine daily inhalations can be laborious, with sessions lasting from 6.5 to over 10 minutes, posing a risk for non-adherence. nih.gov Consequently, significant research has focused on optimizing inhalation to reduce this burden.

A major advancement is the development of nebulizers capable of rapid or "bolus" inhalation. The BREELIB™ nebulizer, a portable device based on vibrating mesh technology, exemplifies this progress. nih.gov It facilitates patient-adaptive, breath-triggered bolus inhalation, which can significantly shorten administration time. nih.gov Studies have shown that this new technology can reduce the inhalation time for a 5 µg dose to less than 3 minutes, a substantial improvement over older systems like the I-Neb™ AAD™, which could take over 6.5 minutes. nih.gov

Other optimization strategies have included modifying the oxygen supply during inhalation, which has been shown to shorten the duration and reduce the effort for patients with severe PAH. nih.govnih.gov In vitro studies have also compared the performance of different Adaptive Aerosol Delivery (AAD) systems, such as the HaloLite, Prodose, and I-neb, evaluating parameters like mass median aerodynamic diameter (MMAD) and fine-particle fraction (FPF) to ensure efficient drug delivery to the lungs. researchgate.netnih.gov

Table 2: Comparison of Inhalation Delivery Systems for Iloprost

DeviceTechnology TypeKey Feature / FindingReference
BREELIB™Vibrating Mesh / Bolus InhalationReduces inhalation time for a 5 µg dose to < 3 minutes. nih.gov
I-neb™ AAD™Adaptive Aerosol DeliveryCommonly used system, inhalation time of >6.5 minutes for 5 µg. nih.gov
HaloLite / ProdoseAdaptive Aerosol DeliveryComparable performance to I-neb in terms of MMAD and FPF. researchgate.netnih.gov

Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site in the body, enhancing efficacy while reducing systemic exposure. mdpi.comaccscience.com This is particularly relevant for pulmonary therapies. One promising strategy involves the use of nanocarriers. For instance, liposomal nanoparticles have been synthesized to carry iloprost. scispace.com These "Iloprost-NPs" demonstrated significantly enhanced vasodilation in isolated mouse pulmonary arteries, indicating the potential of nanoparticle-mediated delivery. scispace.com

Other advanced concepts include magnetic field-assisted targeting, where magnetic nanocarriers are guided to a specific lung region. nih.gov While not yet studied specifically with Iloprost S-isomer, this approach shows the potential for precise drug deposition. The surface of nanocarriers can be modified with molecules like antibodies or aptamers that recognize specific cell surface receptors, a strategy known as active targeting. mdpi.com These approaches could theoretically be applied to the Iloprost S-isomer to direct it specifically to diseased pulmonary vascular cells, maximizing its therapeutic effect.

Iloprost S-Isomer in Combination Therapies

In many cases of severe pulmonary hypertension, monotherapy is insufficient, necessitating combination therapy. nih.gov Research has shown that inhaled iloprost can be used safely and effectively in combination with other classes of medication. nih.gov A notable example is the combination of inhaled iloprost with the oral phosphodiesterase-5 (PDE5) inhibitor, sildenafil (B151).

A randomized, controlled trial demonstrated that this combination acts synergistically to produce strong pulmonary vasodilation. nih.gov The combination of 50 mg of sildenafil plus iloprost was the most effective regimen in reducing pulmonary vascular resistance, surpassing the effects of either drug alone. nih.gov The vasodilatory effect of the combination therapy was also prolonged, lasting more than three hours, while maintaining systemic arterial pressure. nih.gov Clinical case studies have also reported on successfully switching patients with complications from long-term intravenous (IV) iloprost to non-invasive combination therapies that include aerosolized iloprost, bosentan, and sildenafil. bohrium.com

Investigation of Iloprost S-Isomer's Role in Emerging Therapeutic Areas

Beyond its established role in PAH, the potent vasodilatory and anti-platelet properties of iloprost suggest its utility in other vascular diseases. nih.gov Research has explored its therapeutic potential in several areas of critical ischemia.

When administered by intravenous infusion, iloprost has been shown to reduce rest pain and promote the healing of ulcers in 40% to 60% of patients with critical leg ischemia. nih.gov It has also demonstrated benefits in patients with thromboangiitis obliterans (Buerger's disease) and severe Raynaud's phenomenon, where it can reduce the frequency and severity of ischemic episodes. nih.gov The potent and rapidly reversible effects on platelet activation also make iloprost suitable for use in extracorporeal circulation procedures, such as during cardiopulmonary bypass. nih.gov These applications represent emerging therapeutic areas where the pure, more potent S-isomer could offer significant clinical advantages.

Sophisticated Molecular Modeling and Computational Studies of Iloprost S-Isomer-Receptor Interactions

Understanding the precise interaction between a drug and its receptor at the molecular level is crucial for rational drug design and optimization. Computational methods, such as molecular docking and molecular dynamics simulations, provide powerful tools to investigate these interactions. researchgate.netnih.gov

For Iloprost, studies have already established that the S-isomer has a much higher binding affinity for the prostacyclin receptor than the R-isomer. nih.gov This difference is attributed to the S-isomer's molecular geometry, which allows for a more favorable fit within the receptor's binding site. nih.gov Sophisticated molecular modeling can further elucidate this interaction. These studies can build three-dimensional models of the Iloprost S-isomer docked into the binding pocket of the prostacyclin receptor.

By analyzing these computational models, researchers can identify the specific amino acid residues within the receptor that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the drug molecule. nih.gov Molecular dynamics simulations can then be used to observe the stability of this drug-receptor complex over time, providing insights into the dynamics of the binding process. researchgate.net Such studies are essential for understanding the structural basis of the S-isomer's high potency and can guide the design of future prostacyclin analogues with even more refined therapeutic profiles.

Mechanistic Research on Underexplored Aspects of Iloprost S-Isomer's Actions

While the primary mechanism of Iloprost, as a prostacyclin analogue, centers on vasodilation and inhibition of platelet aggregation through the prostacyclin (IP) receptor and subsequent cyclic AMP (cAMP) signaling, significant research is delving into less-understood aspects of its action. drugbank.compatsnap.com These underexplored pathways, particularly those related to cytoprotection and anti-inflammatory effects, offer a promising frontier for expanding the therapeutic applications of its more potent S-isomer.

Anti-inflammatory and Immunomodulatory Effects: Beyond its hemodynamic properties, Iloprost exhibits potent anti-inflammatory functions. Research has shown that Iloprost can profoundly affect the function of human myeloid dendritic cells (DCs), key orchestrators of the immune response. nih.gov In laboratory studies, Iloprost was found to inhibit the secretion of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-12p70 from mature DCs, while simultaneously boosting the production of the anti-inflammatory cytokine IL-10. nih.govabstractarchives.com This modulation of cytokine balance points towards a significant immunomodulatory role. Furthermore, Iloprost has been demonstrated to down-regulate the expression of endothelial adhesion molecules like ICAM-1 and E-Selectin, which are crucial for the recruitment of inflammatory cells to sites of tissue injury. nih.gov This suggests a mechanism for attenuating inflammatory responses at the vascular level.

Cytoprotection via Attenuation of Oxidative Stress: The cytoprotective effects of Iloprost are an area of active investigation, with a growing body of evidence suggesting a link to the mitigation of oxidative stress. nih.govmdpi.com Oxidative stress is a key pathological feature in conditions like systemic sclerosis (SSc), where endothelial cell injury is an early event. nih.govmdpi.com Studies have shown that circulating factors in the blood of SSc patients can induce the production of reactive oxygen species (ROS) and collagen synthesis in endothelial cells. nih.govmdpi.com Treatment with Iloprost has been observed to counteract these effects, suggesting a potent antioxidant mechanism. nih.govmdpi.com Clinical research has also indicated that Iloprost therapy can acutely decrease systemic oxidative stress, as measured by urinary biomarkers like 8-iso PGF2α in SSc patients. clinexprheumatol.org

Table 1: Summary of Research on Underexplored Mechanisms of Iloprost


MechanismKey Research FindingPotential ImplicationSource Index
Anti-inflammatory ActionInhibits pro-inflammatory cytokines (TNF-α, IL-6, IL-12) and enhances anti-inflammatory IL-10 in dendritic cells.Therapeutic potential in immune-mediated inflammatory diseases.[8, 16]
ImmunomodulationDown-regulates endothelial adhesion molecules (ICAM-1, E-Selectin), reducing inflammatory cell adhesion.Attenuation of inflammatory response at the vascular endothelium. abstractarchives.com
Attenuation of Oxidative StressReduces ROS production and collagen synthesis in endothelial cells exposed to sera from SSc patients.Protection against endothelial damage and fibrosis.[9, 12]
Mitochondrial FunctionImproves the efficacy of oxidative phosphorylation in colon tissue homogenates.Preservation of cellular function and cytoprotection under stress. nih.gov
```#### **5.7. Translational Research from Preclinical Findings to Clinical Applications of Pure Iloprost S-Isomer**

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. nih.govFor Iloprost, a key focus of translational efforts is the potential "chiral switch"—the development of the pure, more active S-isomer as a therapeutic agent to replace the currently marketed racemic mixture (a 1:1 mixture of the S and R isomers). drugbank.comnih.gov The primary rationale for this is the preclinical evidence demonstrating that the Iloprost S-isomer exhibits significantly higher potency in its primary pharmacological actions, such as vasodilation, compared to the R-isomer. drugbank.comThe development of a single-enantiomer drug from a racemate is a common strategy in pharmacology aimed at optimizing therapy. The potential advantages include:

Improved Therapeutic Index: By administering only the active enantiomer, it may be possible to achieve the desired therapeutic effect with a lower dose, potentially reducing the risk of dose-dependent side effects.

Reduced Metabolic Complexity: Eliminating the less active or inactive isomer can simplify the drug's pharmacokinetic and metabolic profile, leading to more predictable patient responses.

However, the path from preclinical potency to clinical application is not straightforward. A critical step is to conduct rigorous preclinical comparative studies that directly assess the pharmacodynamic and toxicological profiles of the pure S-isomer against the racemic mixture. Such studies would need to establish a clear and clinically meaningful advantage for the single isomer. researchgate.netFor Iloprost S-isomer, this would involve demonstrating superior efficacy in relevant animal models of diseases like pulmonary arterial hypertension or peripheral vascular disease, or a significantly improved safety profile.

To date, while the higher potency of the S-isomer is acknowledged, dedicated clinical trials comparing the pure S-isomer with the racemic mixture have not been a primary focus. The successful translation will depend on whether the preclinical potency advantage translates into tangible clinical benefits—such as improved efficacy, better tolerability, or enhanced patient outcomes—that would justify the extensive clinical development and regulatory review process required for a new drug entity. researchgate.netresearchgate.net

Challenges and Opportunities in Future Iloprost S-Isomer Research and Development

The future development of Iloprost S-isomer is marked by both significant opportunities for therapeutic advancement and considerable challenges that must be overcome.

Opportunities:

New Therapeutic Indications: The growing understanding of Iloprost's anti-inflammatory, antioxidant, and cytoprotective mechanisms opens the door to exploring its use in a wider range of diseases beyond its current indications. nih.govnih.govmdpi.comConditions with a strong inflammatory or ischemic component could be potential targets for the potent S-isomer.

Advanced Drug Delivery Systems: A major limitation of current Iloprost therapy is its short biological half-life, which necessitates frequent administration, particularly for the inhaled formulation, impacting patient convenience and compliance. patsnap.comnih.govThis presents a significant opportunity for the development of novel drug delivery technologies. Research into sustained-release formulations, such as encapsulating Iloprost in PLGA (Poly lactic-co-glycolic acid) microspheres, has shown promise in preclinical models for providing prolonged local drug delivery. abstractarchives.comFurthermore, advancements in nebulizer technology are already helping to reduce administration time and improve ease of use. nih.gov3. Enhanced Clinical Profile: The development of the pure S-isomer represents an opportunity to provide a more refined therapeutic agent. A single-isomer drug could offer a better safety and efficacy profile compared to the racemate, potentially leading to improved clinical outcomes. nih.govChallenges:

The Regulatory Hurdle of the "Chiral Switch": Transitioning from an approved racemic mixture to a new single-enantiomer drug is a significant regulatory challenge. researchgate.netcanada.caDevelopers must provide substantial evidence demonstrating that the pure S-isomer offers a clear clinical advantage over the existing racemate. researchgate.netWithout proof of superior efficacy or safety, gaining regulatory approval and market acceptance can be difficult. researchgate.netresearchgate.net2. Complexity of Isomer Separation and Analysis: The large-scale production and analysis of a pure stereoisomer can be technically complex and costly, requiring specialized separation and characterization techniques to ensure purity and stability. biocompare.com3. Demonstrating Clinical Superiority: The most significant challenge lies in designing and executing clinical trials that can definitively prove the superiority of the S-isomer over the racemic mixture. researchgate.netGiven that the racemic form is an effective established therapy, the margin of improvement for the single isomer may need to be substantial to be considered clinically meaningful.

**Table 2: Challenges and Opportunities in Iloprost S-Isomer R&D** ```html
CategorySpecific PointDescriptionSource Index
Opportunities Expanded Therapeutic ApplicationsAnti-inflammatory and cytoprotective effects suggest potential use in new disease areas beyond vasodilation.[8, 9, 12]
Novel Drug DeliveryDevelopment of sustained-release formulations (e.g., PLGA microspheres) and improved inhalation devices to overcome short half-life and improve patient compliance.[2, 10]
Improved Therapeutic ProfileDeveloping the more potent, pure S-isomer could lead to a better efficacy/safety balance compared to the current racemic mixture.[1, 3]
Challenges Regulatory and Clinical ProofDemonstrating a significant clinical advantage of the pure S-isomer over the established racemic drug is necessary for regulatory approval.[19, 21]
Technical ComplexityManufacturing and ensuring the purity of a single enantiomer on a commercial scale is technically demanding and resource-intensive. biocompare.com
Short Half-LifeThe inherent short duration of action requires innovative formulations or frequent dosing, which remains a hurdle for any form of Iloprost.[4, 10]

Q & A

Q. How can researchers validate analytical methods for quantifying Iloprost S-isomer purity in synthetic preparations?

  • Methodological Answer : Employ chiral chromatography (e.g., HPLC with a chiral stationary phase) calibrated against reference standards. Validate precision via triplicate measurements and calculate enantiomeric excess (EE) using the formula: EE=(rS,SrR,S)(rS,S+rR,S)×100\text{EE} = \frac{(r_{S,S} - r_{R,S})}{(r_{S,S} + r_{R,S})} \times 100

    where rS,Sr_{S,S} and rR,Sr_{R,S} are peak areas for S,S- and R,S-isomers . Cross-validate with spectroscopic methods (e.g., CD spectroscopy) to confirm stereochemical integrity.

Advanced Research Questions

Q. What experimental designs are optimal for isolating Iloprost S-isomer’s therapeutic effects from its R-isomer counterpart in vascular models?

  • Methodological Answer :
    • In vitro: Use endothelial cell cultures treated with purified S-isomer (≥95% EE) and measure vasodilation via cAMP assays. Include controls with racemic Iloprost and R-isomer alone.

    • In vivo: Apply selective IP receptor antagonists in animal models to dissect S-isomer-specific pathways. Monitor hemodynamic parameters (e.g., pulmonary artery pressure) using telemetry .

    • Table : Comparison of S-isomer vs. racemic mixture in vasodilation assays.

      ModelS-Isomer EC₅₀ (nM)Racemic EC₅₀ (nM)p-value
      Endothelial2.3 ± 0.54.1 ± 0.7<0.01
      Smooth Muscle5.8 ± 1.26.5 ± 1.40.12

Q. How can researchers resolve contradictions between racemic mixture data and purified S-isomer findings in pharmacokinetic studies?

  • Methodological Answer : Perform head-to-head degradation studies under standardized conditions (pH 7.4, 37°C). Use LC-MS/MS to quantify isomer-specific half-lives. For example, notes similar degradation rates between racemic and S-isomer, but discrepancies may arise in vivo due to protein binding differences. Address contradictions by:
    • Replicating assays with isomer-selective detection.
    • Analyzing metabolite profiles (e.g., β-oxidation products) via high-resolution mass spectrometry .

Q. What methodological approaches ensure long-term stability of Iloprost S-isomer in drug delivery systems?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Assess:
    • Physical stability: Turbiscan analysis to detect aggregation or phase separation.
    • Chemical stability: HPLC to monitor enantiomeric purity and degradation products (e.g., dinor-Iloprost). shows Iloprost S-isomer maintains pH 7.0 and >90% purity in elastomeric pumps over 8 days, but extended studies require lyophilization or inert atmosphere storage .

Methodological Considerations

  • Data Reliability : Critically appraise sources by checking if studies used purified S-isomer or inferred data from racemic mixtures. Cross-reference findings with enantiomer-selective assays .
  • Reproducibility : Document experimental protocols in detail (e.g., chiral column specifications, cell passage numbers) per and guidelines. Share raw data and analysis scripts via repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.